2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(benzyloxy)-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide
- 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-benzylacetamide
- 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-chlorobenzyl)acetamide
Uniqueness
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide is unique due to the presence of both benzyloxy and methoxybenzyl groups, which may confer specific biological activities and chemical reactivity. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-23(15-26(29)27-16-19-8-10-21(30-2)11-9-19)24-14-22(12-13-25(24)28-18)31-17-20-6-4-3-5-7-20/h3-14,28H,15-17H2,1-2H3,(H,27,29) |
InChI Key |
AJDISTDZIVJKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.